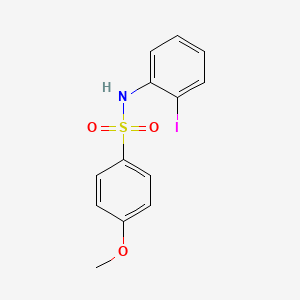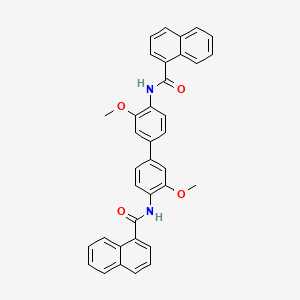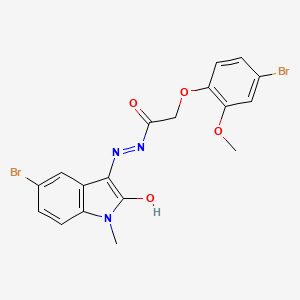
N-(2-iodophenyl)-4-methoxybenzenesulfonamide
描述
Compounds with similar structures, such as 2-Iodophenyl isothiocyanate and 2-(HYDROXYIMINO)-N-(2-IODOPHENYL)ACETAMIDE , are often used as raw materials and intermediates in organic synthesis and pharmaceuticals .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products, and simple to operate .Chemical Reactions Analysis
The synthesis of isothiocyanates involves various chemical reactions . For instance, the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent has been carried out under the protection of nitrogen and mild condition .作用机制
Target of Action
Compounds with similar structures have been shown to exhibit antiviral activities against the tobacco mosaic virus (tmv) .
Mode of Action
It’s suggested that the compound might interact with its targets through a palladium-catalyzed tandem reaction . This reaction involves the oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
Biochemical Pathways
It’s suggested that the compound might be involved in the synthesis of aza-heterocyclic amides .
Pharmacokinetics
It’s worth noting that the in vivo elimination of similar synthetic cannabinoids is often delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue .
Result of Action
Similar compounds have been shown to exhibit good anti-tmv activity .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
实验室实验的优点和局限性
One advantage of using N-(2-iodophenyl)-4-methoxybenzenesulfonamide in lab experiments is its high binding affinity for amyloid-beta plaques, making it a useful tool for detecting these plaques in Alzheimer's disease research. However, one limitation is that it may not be effective in detecting early-stage plaques, which may be smaller and less abundant.
In cancer research, this compound's ability to inhibit the growth of cancer cells is a significant advantage. However, its effectiveness may vary depending on the type of cancer being studied.
未来方向
There are several potential future directions for research involving N-(2-iodophenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of new imaging techniques that can detect amyloid-beta plaques earlier in the disease process. Another area of interest is the further development of this compound as a potential cancer treatment, including the exploration of its effectiveness in combination with other cancer treatments.
In addition, researchers may explore the use of this compound in other areas of medicine, such as the treatment of other neurodegenerative diseases or infectious diseases. Overall, this compound's unique properties make it a promising candidate for further research in a variety of fields.
科学研究应用
N-(2-iodophenyl)-4-methoxybenzenesulfonamide has been studied extensively for its potential use as a diagnostic tool for Alzheimer's disease. It has been found to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
This compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
安全和危害
属性
IUPAC Name |
N-(2-iodophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVMNQUXWBESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021419.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)
![{1-[4-(4-{[2-fluoro-5-(trifluoromethyl)benzyl]amino}-1-piperidinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6021451.png)

![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)
![6-isopropyl-3-methyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6021477.png)
![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)
![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)